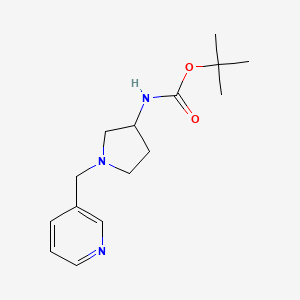
5-(Trimethylsilyl)-2,4-pentadiyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trimethylsilyl)-2,4-pentadiyn-1-ol: is an organic compound characterized by the presence of a trimethylsilyl group attached to a pentadiyn-1-ol backbone. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This structural group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trimethylsilyl)-2,4-pentadiyn-1-ol typically involves the reaction of a pentadiyn-1-ol precursor with a trimethylsilylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the substitution of the hydroxyl group with the trimethylsilyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Trimethylsilyl)-2,4-pentadiyn-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The trimethylsilyl group can be used as a protecting group for the hydroxyl functionality, allowing selective reactions at other sites of the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl group back to the hydroxyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction can regenerate the hydroxyl group .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(Trimethylsilyl)-2,4-pentadiyn-1-ol is used as a building block for the synthesis of more complex molecules. Its trimethylsilyl group serves as a protecting group, enabling selective reactions at other functional sites .
Biology and Medicine: The trimethylsilyl group can enhance the stability and bioavailability of drug molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it valuable in the synthesis of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of 5-(Trimethylsilyl)-2,4-pentadiyn-1-ol involves the interaction of its functional groups with specific molecular targets. The trimethylsilyl group can act as a steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective functionalization of other parts of the molecule .
Vergleich Mit ähnlichen Verbindungen
Tetrazoles: Tetrazoles are nitrogen-rich heterocycles with diverse biological activities.
Imidazoles: Imidazoles are another class of heterocycles with applications in medicine and industry.
Uniqueness: 5-(Trimethylsilyl)-2,4-pentadiyn-1-ol is unique due to the presence of the trimethylsilyl group, which imparts chemical inertness and a large molecular volume. This makes it particularly useful as a protecting group in organic synthesis .
Eigenschaften
CAS-Nummer |
56053-89-5 |
|---|---|
Molekularformel |
C8H12OSi |
Molekulargewicht |
152.26 g/mol |
IUPAC-Name |
5-trimethylsilylpenta-2,4-diyn-1-ol |
InChI |
InChI=1S/C8H12OSi/c1-10(2,3)8-6-4-5-7-9/h9H,7H2,1-3H3 |
InChI-Schlüssel |
JXIXOEFDDNXOHP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13978968.png)









![4-bromo-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B13979047.png)


